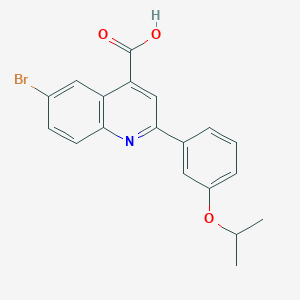

6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVECGKPYFNVLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the prevalence of the quinoline scaffold in numerous pharmacologically active agents, a reliable synthetic protocol is of significant value. This document outlines two primary synthetic pathways, the Pfitzinger reaction and the Doebner reaction, with a detailed experimental protocol provided for the Pfitzinger approach. This guide also includes information on starting materials, reaction mechanisms, and expected analytical data. The content is intended for an audience with a background in organic chemistry.

Introduction

Quinoline-4-carboxylic acids are a class of heterocyclic compounds that form the core structure of many therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2] The specific target molecule, this compound (CAS No. 445289-20-3), is a structurally complex derivative with potential for further functionalization in drug development programs.[3][4] This guide details the synthetic approaches to this molecule, providing a foundation for its laboratory-scale preparation.

Synthetic Pathways

Two classical name reactions are primarily considered for the synthesis of this compound: the Pfitzinger reaction and the Doebner reaction.

Pfitzinger Reaction

The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound containing an α-methylene group, conducted under basic conditions.[5] For the target molecule, this reaction involves the condensation of 6-bromoisatin with 1-(3-isopropoxyphenyl)ethan-1-one.[2]

The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in 6-bromoisatin, leading to the formation of a keto-acid intermediate. This is followed by condensation with the ketone to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[5]

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to generate a quinoline-4-carboxylic acid.[1][6] To synthesize the target compound via this route, 4-bromoaniline would react with 3-isopropoxybenzaldehyde and pyruvic acid. This method is particularly useful due to the commercial availability of a wide variety of anilines and aldehydes.[6]

Experimental Protocols: Pfitzinger Synthesis

The following is a detailed, representative protocol for the synthesis of this compound via the Pfitzinger reaction.

Starting Materials

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromoisatin | 6326-79-0 | C₈H₄BrNO₂ | 226.03 |

| 1-(3-Isopropoxyphenyl)ethan-1-one | 114590-73-7 | C₁₁H₁₄O₂ | 178.23 |

| Potassium Hydroxide | 1310-58-3 | KOH | 56.11 |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |

Reaction Procedure

-

Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (100 mL). Stir until all the solid has dissolved. Caution: The dissolution of KOH is exothermic.

-

Isatin Ring Opening: To the stirred ethanolic KOH solution, add 6-bromoisatin (0.1 mol). The color of the mixture is expected to change, indicating the opening of the isatin ring to form the potassium salt of the corresponding keto-acid. Continue stirring at room temperature for 30 minutes.

-

Addition of the Ketone: To the reaction mixture, add 1-(3-isopropoxyphenyl)ethan-1-one (0.1 mol) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water (200 mL). The aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted ketone. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the crude product.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Synthesis of Starting Materials

-

6-Bromoisatin: This starting material can be synthesized from 3-bromoaniline through a two-step process involving reaction with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by cyclization in concentrated sulfuric acid.[8][9]

-

1-(3-Isopropoxyphenyl)ethan-1-one: This ketone is commercially available from several chemical suppliers.[10][11][12]

Data Presentation

The following table summarizes the key quantitative data for the target molecule. Note: As no specific literature values for yield and melting point were found, typical ranges for analogous Pfitzinger reactions are provided.

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 445289-20-3 |

| Molecular Formula | C₁₉H₁₆BrNO₃ |

| Molecular Weight | 386.25 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not reported (typically >200 °C for similar compounds) |

| Typical Yield | 60-80% (based on analogous reactions) |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in alcohols |

Visualizations

Pfitzinger Reaction Pathway

Caption: Pfitzinger reaction pathway for the synthesis.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 445289-20-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]

- 9. 6-Bromoisatin | 6326-79-0 [chemicalbook.com]

- 10. 1-(3-Isopropoxyphenyl)ethanone DiscoveryCPR 114590-73-7 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates information from chemical suppliers, analogous compounds, and established synthetic methodologies to offer a robust resource for research and development.

Core Chemical Properties

This compound is a substituted quinoline derivative. The quinoline-4-carboxylic acid scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 445289-20-3 | [2][3] |

| Molecular Formula | C₁₉H₁₆BrNO₃ | [2][3] |

| Molecular Weight | 386.25 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Hazard Identification | Irritant | [2] |

Spectroscopic and Analytical Data

While a complete set of spectra for this compound is not publicly available, data for analogous compounds provide a strong basis for structural confirmation.

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data | Source(s) for Analogy |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Isopropyl protons (septet and doublet, δ ~4.7 and ~1.3 ppm), Carboxylic acid proton (broad singlet, δ >12 ppm). A spectrum for the 4-isopropoxy isomer is available. | |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Carbonyl carbon (δ >165 ppm), Isopropyl carbons (δ ~70 and ~22 ppm). Data for 6-bromo-2-phenyl-N-cyclohexyl-quinoline-4-carboxyamide provides reference points for the quinoline core. | [4] |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches (1500-1600 cm⁻¹), C-O and C-Br stretches in the fingerprint region. | [5] |

| Mass Spectrometry | Molecular ion peak (M+) exhibiting a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). | [6] |

Proposed Synthesis Methodologies

The synthesis of this compound can be approached through well-established named reactions for quinoline synthesis. The Doebner and Pfitzinger reactions are the most relevant.

Proposed Doebner Reaction Protocol

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[7][8] For the target molecule, this would involve the reaction of 4-bromoaniline, 3-isopropoxybenzaldehyde, and pyruvic acid.

Experimental Workflow: Doebner Reaction

References

- 1. ijcps.org [ijcps.org]

- 2. 445289-20-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. pschemicals.com [pschemicals.com]

- 4. spectrabase.com [spectrabase.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Doebner reaction - Wikipedia [en.wikipedia.org]

- 8. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound belonging to the quinoline-4-carboxylic acid class. This class of molecules is of significant interest in medicinal chemistry due to its versatile scaffold, which is foundational to numerous therapeutic agents. This guide covers the compound's chemical identity, physicochemical properties, a probable synthetic pathway, and its potential biological relevance in the context of kinase inhibition.

Chemical Identity and Structure

The nomenclature and structural details provide the fundamental identity of the compound.

-

IUPAC Name: this compound.[1]

-

2D Structure:

Physicochemical and Biological Data

Quantitative data is essential for assessing the compound's potential as a drug candidate. The following table summarizes known identifiers. Specific experimental data for this molecule is not widely available in public literature; however, the quinoline-4-carboxylic acid scaffold is extensively studied for its biological activities.[2][3]

| Property | Value | Source |

| CAS Number | 445289-20-3 | [1][4][5] |

| Molecular Formula | C₁₉H₁₆BrNO₃ | [1][4][6] |

| Molecular Weight | 386.25 g/mol | [4][7] |

| Melting Point | Data not publicly available | - |

| Solubility | Data not publicly available | - |

| Biological Activity (IC₅₀) | Data not publicly available for this specific compound. Derivatives of quinoline-4-carboxylic acid are known inhibitors of various protein kinases like CK2 and sirtuins (SIRT3).[8][9][10] | - |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for the synthesis and potential biological evaluation of this compound class.

The Doebner reaction is a classical and efficient three-component method for synthesizing 2-substituted quinoline-4-carboxylic acids.[11][12] This one-pot synthesis involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Principle: The reaction proceeds via the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, intramolecular electrophilic cyclization, and subsequent oxidation to yield the aromatic quinoline product.[11]

General Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline (the aniline component) and 1.0 equivalent of 3-isopropoxybenzaldehyde (the aldehyde component) in a suitable solvent (e.g., ethanol or refluxing acetic acid).

-

Initiation: Add 1.1 equivalents of pyruvic acid to the mixture.

-

Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials.

-

Recrystallization: Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the final this compound.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Given that the quinoline scaffold is a known "privileged structure" for developing kinase inhibitors, a common evaluation method is an in vitro kinase assay to determine the compound's inhibitory potency (IC₅₀).[2]

Principle: This assay measures the activity of a specific protein kinase by quantifying the phosphorylation of a substrate. The ability of the test compound to inhibit this phosphorylation is measured, typically by detecting the amount of ATP consumed or the amount of phosphorylated substrate produced.

General Protocol:

-

Reagent Preparation: Prepare a kinase buffer solution (e.g., Tris-HCl, MgCl₂, DTT). Prepare stock solutions of the kinase enzyme, the specific peptide substrate, and ATP. Dissolve the test compound (this compound) in DMSO to create a high-concentration stock solution.

-

Serial Dilution: Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

-

Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and the test compound at various concentrations to the kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.

-

Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase).[13]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) within the region of linear enzyme kinetics.[13]

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods:

-

Luminescence-based: Use a commercial kit (e.g., Kinase-Glo®) that measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

-

Fluorescence-based: Use a modified substrate that becomes fluorescent upon phosphorylation.

-

Radiometric: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[13]

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Visualized Workflows and Pathways

Diagrams help clarify complex relationships and processes in synthesis and biological systems.

Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Caption: A typical experimental workflow for in vitro kinase inhibitor screening.

Caption: A representative kinase cascade showing a potential point of inhibition.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 445289-20-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 6-BROMO-2-(3-ISOPROPOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 445289-20-3 [chemicalbook.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. scbt.com [scbt.com]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Doebner reaction - Wikipedia [en.wikipedia.org]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a specialized organic compound. Due to the limited availability of specific experimental data for this molecule, this document outlines a representative synthesis protocol based on established methodologies for analogous quinoline-4-carboxylic acid derivatives. It also includes key physicochemical properties and a generalized experimental workflow. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Compound Identification

Chemical Name: this compound

Molecular Formula: C₁₉H₁₆BrNO₃[1][2]

Structure:

References

Technical Dossier: Physicochemical Properties of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of the compound 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The data presented herein is essential for professionals engaged in experimental design, computational modeling, and synthesis.

Compound Identification and Properties

The fundamental properties of a chemical entity, such as its molecular formula and weight, are critical for all quantitative scientific endeavors. These values form the basis for stoichiometric calculations in synthesis, concentration determination for bioassays, and interpretation of analytical data.

The molecular formula for this compound has been determined to be C19H16BrNO3.[1][2] Based on this formula, the calculated molecular weight is 386.25 g/mol .[1] A detailed breakdown of these properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 445289-20-3 | [1][2] |

| Molecular Formula | C19H16BrNO3 | [1][2] |

| Molecular Weight | 386.25 g/mol | [1] |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically not achieved through a single direct measurement but is calculated from the molecular formula, which is confirmed by various analytical techniques.

Methodology for Structural Confirmation and Formula Determination:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary technique used to determine the accurate mass of the molecule.

-

Protocol: A sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, typically via electrospray ionization (ESI). The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]+ or [M-H]-) is measured with high precision. The resulting accurate mass is used to predict the most plausible elemental composition, confirming the molecular formula C19H16BrNO3. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key confirmation point.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Protocol: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). For ¹H NMR, the number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values are analyzed to map out all the protons. For ¹³C NMR, the number of signals and their chemical shifts confirm the count of unique carbon atoms. Advanced 2D NMR techniques (like COSY, HSQC, HMBC) can be employed to establish the connectivity between atoms, confirming the specific arrangement of the isopropoxy, phenyl, and bromoquinoline moieties.

-

These established and universally accepted protocols provide the necessary data to confirm the structure and, consequently, the molecular formula from which the molecular weight is calculated.

Data Visualization

To illustrate the logical relationship between the compound's identity and its fundamental physicochemical properties, the following diagram is provided.

References

Technical Guide: Spectroscopic and Synthetic Overview of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic methodology for the compound 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, a plausible synthetic protocol is outlined based on the well-established Doebner reaction for the synthesis of quinoline-4-carboxylic acids. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 445289-20-3

-

Molecular Formula: C₁₉H₁₆BrNO₃

-

Molecular Weight: 386.24 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | Carboxylic acid (-COOH) |

| ~8.5 - 8.7 | d | 1H | H-5 (quinoline ring) |

| ~8.1 - 8.3 | s | 1H | H-3 (quinoline ring) |

| ~7.9 - 8.1 | d | 1H | H-8 (quinoline ring) |

| ~7.7 - 7.9 | dd | 1H | H-7 (quinoline ring) |

| ~7.5 - 7.7 | m | 2H | H-2', H-6' (isopropoxyphenyl ring) |

| ~7.3 - 7.5 | t | 1H | H-5' (isopropoxyphenyl ring) |

| ~7.0 - 7.2 | d | 1H | H-4' (isopropoxyphenyl ring) |

| ~4.6 - 4.8 | sept | 1H | Isopropoxy (-OCH(CH₃)₂) |

| ~1.3 - 1.4 | d | 6H | Isopropoxy (-OCH(CH₃)₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 - 169 | Carboxylic acid (-C OOH) |

| ~158 - 160 | C-3' (Ar-O) |

| ~154 - 156 | C-2 (quinoline ring) |

| ~147 - 149 | C-8a (quinoline ring) |

| ~138 - 140 | C-4 (quinoline ring) |

| ~135 - 137 | C-1' (isopropoxyphenyl ring) |

| ~132 - 134 | C-7 (quinoline ring) |

| ~130 - 132 | C-5' (isopropoxyphenyl ring) |

| ~128 - 130 | C-5 (quinoline ring) |

| ~125 - 127 | C-4a (quinoline ring) |

| ~122 - 124 | C-6 (quinoline ring, C-Br) |

| ~120 - 122 | C-8 (quinoline ring) |

| ~118 - 120 | C-3 (quinoline ring) |

| ~116 - 118 | C-6' (isopropoxyphenyl ring) |

| ~114 - 116 | C-4' (isopropoxyphenyl ring) |

| ~112 - 114 | C-2' (isopropoxyphenyl ring) |

| ~70 - 72 | Isopropoxy (-OC H(CH₃)₂) |

| ~21 - 23 | Isopropoxy (-OCH(C H₃)₂) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 385/387 | Molecular ion peak [M]⁺, showing isotopic pattern for one bromine atom. |

| 340/342 | Loss of COOH radical (M - 45). |

| 326/328 | Loss of isopropoxy radical (M - 59). |

| 298/300 | Loss of isopropoxy radical and CO (M - 59 - 28). |

| 220 | Fragmentation of the quinoline core. |

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2400 | Broad | O-H stretching of the carboxylic acid dimer. |

| ~3050 | Medium | Aromatic C-H stretching. |

| ~2980, ~2930 | Medium | Aliphatic C-H stretching (isopropoxy group). |

| ~1700 | Strong | C=O stretching of the carboxylic acid. |

| ~1600, ~1550, ~1480 | Medium | Aromatic C=C and C=N stretching of the quinoline and phenyl rings. |

| ~1250 | Strong | Asymmetric C-O-C stretching of the isopropoxy ether. |

| ~1100 | Medium | Symmetric C-O-C stretching of the isopropoxy ether. |

| ~830 | Strong | C-H out-of-plane bending, indicative of substitution pattern on the aromatic rings. |

| ~650 | Medium | C-Br stretching. |

Proposed Synthetic Protocol: Doebner Reaction

The synthesis of 2-aryl-6-bromoquinoline-4-carboxylic acids can be effectively achieved through the Doebner reaction.[1][2] This one-pot, three-component reaction involves the condensation of a substituted aniline, an aromatic aldehyde, and pyruvic acid.

Reaction Scheme:

4-Bromoaniline + 3-Isopropoxybenzaldehyde + Pyruvic Acid → this compound

Experimental Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 equivalent) and 3-isopropoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Initiation: Gently heat the mixture to reflux.

-

Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) dropwise to the refluxing solution.

-

Reaction: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: The precipitated solid is collected by vacuum filtration. The crude product is then washed with cold ethanol and then with water to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.

Visualizations

Diagram 1: Proposed Doebner Reaction Pathway

References

Spectroscopic Profile of a Key Pharmaceutical Intermediate: 1H NMR Analysis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, a key building block in pharmaceutical research and development. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a structural representation of the molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and known chemical shift values for similar substituted quinoline systems.[1][2] The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 8.2 - 8.4 | d | ~2.0 | 1H |

| H-7 | 7.9 - 8.1 | dd | ~9.0, 2.0 | 1H |

| H-8 | 7.7 - 7.9 | d | ~9.0 | 1H |

| H-3' | 7.6 - 7.8 | s | - | 1H |

| H-2' | 7.5 - 7.7 | d | ~7.5 | 1H |

| H-6' | 7.4 - 7.6 | t | ~7.5 | 1H |

| H-4' | 7.1 - 7.3 | d | ~7.5 | 1H |

| -CH(CH₃)₂ | 4.6 - 4.8 | sept | ~6.0 | 1H |

| -CH(CH ₃)₂ | 1.3 - 1.5 | d | ~6.0 | 6H |

| -COOH | > 12.0 | br s | - | 1H |

Note: The quinoline ring protons are numbered according to standard IUPAC nomenclature. The phenyl ring protons are designated with a prime ('). 's' denotes a singlet, 'd' a doublet, 'dd' a doublet of doublets, 't' a triplet, 'sept' a septet, and 'br s' a broad singlet.

Molecular Structure and Logic

The structure of this compound is key to understanding its ¹H NMR spectrum. The following diagram illustrates the molecular structure and the numbering of the protons.

Figure 1: Molecular structure of this compound.

Experimental Protocol

The following is a general procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[3]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[4] The choice of solvent may affect the chemical shift of the carboxylic acid proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all proton signals.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to confirm the proton assignments.

The workflow for this experimental process can be visualized as follows:

References

An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of the compound 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. This document outlines its chemical properties, predicted fragmentation patterns, and detailed experimental protocols for its analysis, tailored for professionals in research and drug development.

Compound Overview

This compound is a quinoline derivative. Quinoline-4-carboxylic acids are a class of compounds of significant interest in medicinal chemistry.[1] The specific subject of this guide has the following chemical properties:

| Property | Value |

| CAS Number | 445289-20-3[2] |

| Molecular Formula | C19H16BrNO3[2][3] |

| Molecular Weight | 386.25 g/mol [2] |

| IUPAC Name | This compound[3] |

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions that would be expected in both positive and negative ion modes.

| Ion Type | Predicted m/z | Description of Fragment Loss |

| [M+H]+ | 387.04 | Protonated molecular ion |

| [M-H]- | 385.03 | Deprotonated molecular ion |

| [M+H-H2O]+ | 369.03 | Loss of a water molecule from the carboxylic acid group |

| [M+H-CO2]+ | 343.05 | Decarboxylation, loss of carbon dioxide |

| [M-H-CO2]- | 341.04 | Decarboxylation, loss of carbon dioxide |

| [M+H-C3H6]+ | 345.00 | Loss of the propene from the isopropoxy group |

| [M+H-C3H7O]+ | 328.00 | Loss of the isopropoxy group |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section details a general protocol for the analysis of this compound using ESI-MS. This protocol is based on standard procedures for small molecule analysis.[7][8]

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof to create a 1 mg/mL stock solution.

-

From the stock solution, prepare a working solution with a concentration in the range of 1-10 µg/mL by diluting with the mobile phase.

-

If necessary, add a small amount of formic acid (0.1%) to the working solution to promote protonation for positive ion mode analysis, or ammonium hydroxide (0.1%) to promote deprotonation for negative ion mode.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive and Negative ion modes

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 500 °C

-

Desolvation Gas Flow (Nitrogen): 600 - 800 L/hr

-

Mass Range: m/z 50 - 500

3. Data Acquisition and Analysis:

-

Acquire full scan mass spectra to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and elucidate the structure. Collision-Induced Dissociation (CID) is a common fragmentation method.

-

Analyze the resulting spectra to identify the characteristic fragment ions and confirm the compound's identity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

Caption: Mass Spectrometry Experimental Workflow.

Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated molecular ion of this compound.

Caption: Predicted Fragmentation of the [M+H]+ Ion.

References

- 1. chempap.org [chempap.org]

- 2. 445289-20-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. pschemicals.com [pschemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Chapter - Mass Spectrometry Based Assays for Drug Screening in the Early Phases of Drug Discovery | Bentham Science [benthamscience.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Solubility Profile of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data in the public domain for this compound, this document outlines the general solubility properties of quinoline-4-carboxylic acid derivatives, provides a comprehensive experimental protocol for determining its solubility using the widely accepted shake-flask method, and presents a generalized signaling pathway associated with this class of compounds. This guide is intended to support researchers and drug development professionals in handling and characterizing this compound for various applications.

Introduction

This compound is a complex organic molecule belonging to the quinoline-4-carboxylic acid class of compounds. Derivatives of this class are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Understanding the solubility of this compound in various organic solvents is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and efficacy.

Solubility Data

Table 1: Solubility Profile of Quinoline-4-Carboxylic Acid Derivatives

| Compound Class/Specific Compound | Solvent | Solubility | Notes |

| Quinoline-4-carboxylic acid derivatives | Polar Solvents (e.g., Alcohols) | Generally more soluble | Solubility is enhanced by the ability to form hydrogen bonds.[1] |

| Quinoline-4-carboxylic acid | Dimethyl Sulfoxide (DMSO) | 34 mg/mL (196.33 mM) | It is noted that moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[2] |

| Quinoline-4-carboxylic acid derivatives | Aqueous Solutions | Poorly soluble | Solubility is highly pH-dependent; the carboxylate anion formed in neutral to basic conditions is more water-soluble. |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[3] The following protocol is adapted for the characterization of this compound.

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, etc.)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle. For a more effective separation, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particulates, filter the aliquot using a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

References

Purity Analysis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the purity analysis of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS No. 445289-20-3), a key intermediate in pharmaceutical research.[1] Ensuring the purity of such compounds is critical for the reliability of scientific data and the safety and efficacy of potential drug candidates. This document outlines a multi-faceted analytical approach, detailing experimental protocols for chromatographic, spectroscopic, and thermal techniques to identify and quantify impurities.

Introduction to Purity Analysis

Impurity profiling is a cornerstone of chemical and pharmaceutical development. Impurities can arise from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the final product, or residual solvents. A thorough purity analysis involves a suite of orthogonal analytical techniques to ensure a comprehensive assessment of a compound's integrity. The methods detailed herein are designed to separate, identify, and quantify potential impurities, providing a detailed purity profile for this compound.

Recommended Analytical Workflow

A logical and systematic workflow is essential for the efficient and comprehensive purity analysis of a chemical entity. The process begins with initial characterization and proceeds through quantitative analysis of organic and inorganic impurities, culminating in a comprehensive purity assessment.

Caption: Overall workflow for the comprehensive purity analysis of the target compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity.[2] Coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification of unknown impurities.[3][4]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is proposed for the purity assay and quantification of related substance impurities.

Experimental Protocol:

-

Instrumentation: An HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the sample in 1.0 mL of a suitable diluent (e.g., Methanol or Acetonitrile/Water 50:50 v/v).[2] Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: The following table outlines a robust starting point for method development, based on common practices for quinoline-carboxylic acid derivatives.[2]

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 254 nm |

| Injection Volume | 10 µL |

Data Presentation: Purity is calculated using the area percentage method from the resulting chromatogram. The following table presents hypothetical data for a sample batch.

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 4.5 | 15.6 | 0.4 | Impurity 1 |

| 2 | 7.8 | 25.8 | 0.7 | Impurity 2 |

| 3 | 12.2 | 3589.5 | 98.6 | Main Compound |

| 4 | 15.1 | 8.3 | 0.2 | Impurity 3 |

| 5 | 18.9 | 5.5 | 0.1 | Impurity 4 |

| Total | 3644.7 | 100.0 |

Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 In this hypothetical case, the purity is determined to be 98.6%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the structural elucidation of impurities detected during HPLC analysis.[3][5][6]

Experimental Protocol:

-

Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

-

Ionization Source: Electrospray Ionization (ESI) is typically used for quinoline derivatives.

-

Chromatographic Conditions: The same conditions as the HPLC method can be used to ensure correlation of retention times.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to maximize the chances of detecting and identifying impurities.

Caption: Logical workflow for identifying unknown impurities using LC-MS/MS.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the main compound and identifying impurities with different structural features.

¹H and ¹³C NMR Spectroscopy

NMR provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.[7]

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons.

-

¹³C NMR: A proton-decoupled pulse program is used to obtain singlets for each unique carbon atom.

-

-

Purity Assessment: The presence of small, unidentifiable peaks in the ¹H NMR spectrum can indicate impurities. Quantitative NMR (qNMR) can also be performed using an internal standard of known purity to determine the absolute purity of the sample.

Data Presentation: The following table provides hypothetical ¹H NMR data for the target compound. The presence of peaks not corresponding to the main structure would be indicative of impurities.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.5 (broad s) | s | 1H | Carboxylic Acid (-COOH) |

| 8.5 - 7.5 | m | 6H | Aromatic Protons (Quinoline & Phenyl) |

| 7.2 - 7.0 | m | 2H | Aromatic Protons (Phenyl) |

| 4.7 | sept | 1H | Isopropoxy (-CH-) |

| 1.4 | d | 6H | Isopropoxy (-CH₃) |

Analysis of Volatile and Inorganic Impurities

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Residual solvents from the synthesis and purification process must be controlled.[8] The USP <467> method provides a standardized approach for this analysis.[9][10][11]

Experimental Protocol:

-

Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

-

Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) that can dissolve the sample but does not interfere with the analysis.

-

GC Conditions:

-

Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent.

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: Start at 40 °C, hold for 20 minutes, then ramp to 240 °C at 10 °C/min.

-

-

Headspace Conditions:

-

Equilibration Temperature: 80 °C.

-

Equilibration Time: 60 minutes.

-

Data Presentation: The following table shows hypothetical results for residual solvent analysis.

| Solvent | Concentration (ppm) | USP Limit (ppm) | Status |

| Methanol | 150 | 3000 | Pass |

| Toluene | 50 | 890 | Pass |

| Dichloromethane | < 10 | 600 | Pass |

Elemental Analysis

Elemental analysis (CHN) is used to confirm the empirical formula of the compound.[12] A significant deviation from the theoretical values can indicate the presence of inorganic impurities or that the compound is not what it is believed to be.

Theoretical vs. Actual Composition for C₁₉H₁₆BrNO₃:

| Element | Theoretical % | Actual % (Hypothetical) |

| Carbon (C) | 59.08 | 59.15 |

| Hydrogen (H) | 4.18 | 4.21 |

| Nitrogen (N) | 3.63 | 3.60 |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for detecting the presence of non-volatile impurities, residual water, or solvates.[13][14] A pure, anhydrous, and non-solvated sample should show no significant mass loss until its decomposition temperature.

Conclusion

The purity of this compound should be assessed using a combination of orthogonal analytical techniques. HPLC serves as the primary tool for quantifying organic purity, with LC-MS used for impurity identification. NMR spectroscopy confirms the molecular structure, while GC-HS, elemental analysis, and TGA provide crucial information about residual solvents and inorganic content. By integrating the data from these methods, a comprehensive purity profile can be established, ensuring the compound's suitability for its intended use in research and development.

References

- 1. 445289-20-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chimia.ch [chimia.ch]

- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. shimadzu.com [shimadzu.com]

- 11. s4science.at [s4science.at]

- 12. pubs.acs.org [pubs.acs.org]

- 13. libjournals.unca.edu [libjournals.unca.edu]

- 14. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, consistently serving as the foundation for a diverse array of therapeutic agents. Its derivatives have demonstrated significant biological activities across a spectrum of diseases, including cancer, microbial and viral infections, and inflammatory disorders. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways modulated by these promising compounds.

A Spectrum of Biological Activity: Quantitative Insights

The therapeutic potential of quinoline-4-carboxylic acid derivatives is underscored by their potent activity in a variety of biological assays. The following tables summarize the quantitative data for their anticancer, antimicrobial, and antiviral activities, offering a comparative analysis of various derivatives.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

| P6 | MLLr leukemic cell lines | 7.2 µM | SIRT3 Inhibition | [1][2][3] |

| D28 | K562 (Leukemia) | 24.45 µM | HDAC3 Inhibition | [4][5] |

| Compound 41 | - | 9.71 nM | DHODH Inhibition | [6][7][8] |

| Compound 43 | - | 26.2 nM | DHODH Inhibition | [6][7][8] |

| Various Derivatives | MCF7 (Breast) | - | Growth Inhibition | [9] |

Table 2: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound Class/ID | Microorganism | MIC Value (µg/mL) | Reference |

| Substituted Quinolines | Gram (+) and Gram (-) bacteria | 62.50–250 |

Note: Specific MIC values for a range of derivatives were not consistently available in the reviewed literature, but the provided range indicates promising activity.

Table 3: Antiviral Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Virus | EC50 Value | Mechanism of Action | Reference |

| Analog 1 | Vesicular Stomatitis Virus (VSV) | 4.65 µM | DHODH Inhibition | |

| Analog 2 | Vesicular Stomatitis Virus (VSV) | 2 nM | DHODH Inhibition | |

| Analog 2 | Influenza Virus (WSN) | 41 nM | DHODH Inhibition |

Core Synthetic Methodologies: Experimental Protocols

The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through two classical name reactions: the Pfitzinger reaction and the Doebner reaction. These methods offer versatile routes to a wide array of substituted derivatives.

Pfitzinger Reaction

The Pfitzinger reaction facilitates the synthesis of substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10]

Representative Protocol for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid:

-

Preparation of the Base Solution: A 33% (w/v) solution of potassium hydroxide (KOH) is prepared by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol in a 250 mL round-bottom flask with stirring. The dissolution is exothermic and should be handled with care.[11]

-

Isatin Ring Opening: To the stirred KOH solution, 5.0 g of isatin is added. The mixture's color typically changes from orange to pale yellow as the isatin ring opens to form the potassium salt of the keto-acid. Stirring is continued at room temperature for 30-45 minutes to ensure complete formation of the intermediate.[11]

-

Addition of the Carbonyl Compound: A stoichiometric equivalent of acetophenone (approximately 4.1 mL) is added dropwise to the reaction mixture.[12]

-

Reflux: The flask is equipped with a reflux condenser, and the mixture is heated to reflux for 12-13 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

-

Work-up and Precipitation: After cooling to room temperature, the reaction mixture is poured into 250 mL of water and stirred until the potassium salt of the product dissolves. The solution is then filtered to remove any insoluble impurities. The filtrate is heated to about 80°C and acidified with dilute hydrochloric acid until a precipitate forms.[11]

-

Isolation and Purification: The suspension is cooled in an ice bath for 30 minutes to maximize precipitation. The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.[11]

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[13]

Representative Protocol for a Modified Doebner Hydrogen-Transfer Reaction:

-

Reaction Setup: To a solution of a substituted aniline (1.8 mmol) and a substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) at room temperature.[14][15]

-

Initial Heating: Stir the reaction mixture at 65°C for 1 hour.[14]

-

Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[14]

-

Reaction: Continue to stir the reaction mixture at 65°C for 20 hours.[14][15]

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

-

Purification: Purify the crude product by column chromatography on silica gel.[14]

Key Biological Assays: Detailed Methodologies

The evaluation of the biological activity of quinoline-4-carboxylic acid derivatives relies on a set of standardized in vitro assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

-

Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17][18]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[17] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline-4-carboxylic acid derivatives in a suitable broth medium in a 96-well microtiter plate.[20]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[20]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[20]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16 to 20 hours.[19]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[20]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for measuring the ability of a compound to inhibit the replication of a virus.[21][22]

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the quinoline-4-carboxylic acid derivative and incubate them with a fixed amount of virus for a short period.

-

Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[21]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.[21]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of quinoline-4-carboxylic acid derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Activity: Targeting Key Enzymes

Several quinoline-4-carboxylic acid derivatives exert their anticancer effects by inhibiting enzymes crucial for cancer cell proliferation and survival.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly dividing cells.[23] By inhibiting DHODH, these derivatives deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[6]

-

Sirtuin 3 (SIRT3) Inhibition: SIRT3 is a mitochondrial deacetylase that plays a role in regulating cellular metabolism and stress responses. Its inhibition by certain quinoline-4-carboxylic acid derivatives can induce cell cycle arrest and differentiation in cancer cells, particularly in leukemias.[1][2][24]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibition of HDACs, particularly HDAC3, by quinoline-4-carboxylic acid derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[4][5][25]

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

The anti-inflammatory properties of some quinoline derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[26][27] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Conclusion

Quinoline-4-carboxylic acid and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy against a range of challenging diseases, coupled with their synthetic accessibility, positions them as a focal point for future drug discovery efforts. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and unlock the full therapeutic potential of this important class of molecules. Continued structure-activity relationship studies and the exploration of novel derivatives are poised to yield the next generation of innovative medicines.

References

- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. iipseries.org [iipseries.org]

- 14. benchchem.com [benchchem.com]

- 15. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. benchchem.com [benchchem.com]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. bioagilytix.com [bioagilytix.com]

- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 23. benchchem.com [benchchem.com]

- 24. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Deep Dive: Predicting the Properties of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide for Drug Discovery Professionals

In the contemporary landscape of pharmaceutical research and development, the early-stage assessment of drug candidates is paramount to mitigating failure rates and reducing costs. In silico computational methods provide a powerful, rapid, and cost-effective avenue for predicting the physicochemical, pharmacokinetic, and toxicological properties of novel chemical entities. This technical guide offers a comprehensive in silico evaluation of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS: 445289-20-3), a quinoline derivative with potential pharmacological relevance. Quinolines are a well-established class of heterocyclic compounds known for a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. This document serves as a virtual blueprint of the molecule's predicted behavior, providing researchers with critical data to inform further experimental investigation.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) is fundamental to its development as a therapeutic agent. The following tables summarize the predicted physicochemical and ADMET properties of this compound, generated using a consensus of leading in silico predictive models.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Reference Range/Interpretation |

| Molecular Formula | C19H16BrNO3 | - |

| Molecular Weight | 386.25 g/mol | Ideal for oral bioavailability (<500 g/mol ) |

| LogP (Octanol/Water Partition Coefficient) | 4.89 | Indicates high lipophilicity |

| Topological Polar Surface Area (TPSA) | 60.72 Ų | Good potential for cell membrane permeability (<140 Ų) |

| Number of Hydrogen Bond Donors | 1 | Favorable for oral bioavailability (≤5) |

| Number of Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability (≤10) |

| Molar Refractivity | 99.12 | - |

| Water Solubility (LogS) | -5.23 | Poorly soluble in water |

| Drug-Likeness (Lipinski's Rule of Five) | 0 Violations | High |

Table 2: Predicted ADMET Properties

| Parameter | Predicted Value/Classification | Interpretation |

| Human Intestinal Absorption | 90.9% | High |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.45 | Moderate to high |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for central nervous system activity |

| Plasma Protein Binding | 95.3% | High |

| CYP450 1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP450 2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP450 2C9 Inhibitor | No | Lower potential for drug-drug interactions |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Total Clearance (log ml/min/kg) | 0.125 | Low |

| Renal OCT2 Substrate | No | Not likely to be a substrate for this transporter |

| AMES Toxicity | Non-toxic | Low mutagenic potential |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | No | Low risk of liver toxicity |

| Skin Sensitization | No | Low risk of causing skin allergies |

| LD50 (rat, oral) | 2.51 mol/kg | Estimated oral lethal dose in rats |

Methodologies: In Silico Prediction Protocols

The data presented in this guide were generated using a combination of widely accepted and validated in silico prediction tools. The following protocol outlines a generalized workflow for obtaining such predictive data.

Protocol for In Silico ADMET Prediction

-

Molecule Input:

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule of interest. For this compound, the SMILES is: CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(Br)C=C3)C(=C2)C(=O)O.

-

Access a suite of web-based ADMET prediction servers, such as SwissADME, pkCSM, and admetSAR.

-

-

Physicochemical Property Prediction:

-

Using a tool like SwissADME, input the SMILES string and execute the prediction.

-

Record key physicochemical descriptors, including molecular weight, LogP, TPSA, number of hydrogen bond donors and acceptors, and water solubility.

-

Evaluate compliance with drug-likeness rules, such as Lipinski's Rule of Five.

-

-

Pharmacokinetic Prediction:

-

Absorption: Utilize tools like pkCSM or admetSAR to predict human intestinal absorption and Caco-2 cell permeability. Assess whether the compound is a substrate for P-glycoprotein.

-

Distribution: Predict blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Predict the inhibitory profile against major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Excretion: Predict total clearance and whether the compound is a substrate for renal transporters like OCT2.

-

-

Toxicity Prediction:

-

Employ tools like ProTox-II or the toxicity modules within pkCSM and admetSAR.

-

Predict key toxicity endpoints, including AMES mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

-

Estimate the oral LD50 in a model organism (e.g., rat).

-

-

Data Aggregation and Analysis:

-

Compile all predicted data into structured tables for easy comparison and interpretation.

-

Cross-validate predictions from different tools where possible to increase confidence in the results.

-

Analyze the complete profile to identify potential strengths and liabilities of the drug candidate.

-

Visualizing the In Silico Workflow

To further elucidate the process of in silico drug property prediction, the following diagram illustrates the logical workflow from molecular input to data analysis.

Caption: Workflow for in silico drug property prediction.

Conclusion

The in silico analysis of this compound suggests a compound with promising drug-like characteristics. Its predicted high intestinal absorption and favorable Lipinski profile are advantageous for oral administration. However, the high lipophilicity and poor water solubility may present formulation challenges. The predicted permeability of the blood-brain barrier suggests potential for targeting the central nervous system. A significant consideration for further development is the predicted inhibition of multiple CYP450 enzymes, indicating a potential for drug-drug interactions that would need to be carefully evaluated in subsequent in vitro and in vivo studies. The low predicted toxicity across several key endpoints, including mutagenicity and cardiotoxicity, is a favorable attribute. This comprehensive in silico assessment provides a solid foundation for researchers to make informed decisions regarding the prioritization and future experimental validation of this compound.

Commercial Sourcing and Technical Overview of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential biological significance of the synthetic compound 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, CAS Number 445289-20-3. This document is intended to assist researchers in sourcing this molecule for laboratory and developmental use and to provide a foundational understanding of its potential applications based on the activities of structurally related compounds.

Commercial Suppliers

A number of chemical suppliers offer this compound. The following table summarizes the available data from a selection of vendors to facilitate procurement decisions. Please note that availability and specifications are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities |

| AK Scientific, Inc. | 3782AE | >95% | 1g, 5g |

| 2A Biotech | 2A-9006714 | Not Specified | Inquire |

| Matrix Scientific | Inquire | Not Specified | Inquire |

| P&S Chemicals | Inquire | Not Specified | Inquire |

| Aaronchem | AR00DCI8 | Not Specified | Inquire |

Physicochemical Properties

| Property | Value |

| CAS Number | 445289-20-3 |

| Molecular Formula | C₁₉H₁₆BrNO₃ |

| Molecular Weight | 386.24 g/mol |

Potential Biological and Pharmacological Significance

While specific experimental data for this compound is not extensively available in public literature, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of this core structure are known to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1]

Potential Mechanisms of Action